molecular formula C10H17NO B13094840 1-(Octahydroindolizin-8a-yl)ethanone

1-(Octahydroindolizin-8a-yl)ethanone

Cat. No.: B13094840
M. Wt: 167.25 g/mol
InChI Key: QFAFSDXLERYVQQ-UHFFFAOYSA-N
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Description

1-(Octahydroindolizin-8a-yl)ethanone is a chemical compound with a unique structure, characterized by an octahydroindolizine ring system attached to an ethanone group

Preparation Methods

The synthesis of 1-(Octahydroindolizin-8a-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the octahydroindolizine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-(Octahydroindolizin-8a-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(Octahydroindolizin-8a-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Octahydroindolizin-8a-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

1-(Octahydroindolizin-8a-yl)ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(2,3,5,6,7,8-hexahydro-1H-indolizin-8a-yl)ethanone

InChI

InChI=1S/C10H17NO/c1-9(12)10-5-2-3-7-11(10)8-4-6-10/h2-8H2,1H3

InChI Key

QFAFSDXLERYVQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCCCN1CCC2

Origin of Product

United States

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